molecular formula C11H9FO3 B13317256 2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid

2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid

Cat. No.: B13317256
M. Wt: 208.18 g/mol
InChI Key: KAEBTFRUSHOEKR-UHFFFAOYSA-N
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Description

2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid is a fluorinated benzofuran derivative featuring a propanoic acid substituent at the 2-position of the benzofuran core. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . Structural analogs suggest that its physicochemical and biological properties are influenced by substituent positioning, electronic effects, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

2-(7-fluoro-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C11H9FO3/c1-6(11(13)14)9-5-7-3-2-4-8(12)10(7)15-9/h2-6H,1H3,(H,13,14)

InChI Key

KAEBTFRUSHOEKR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(O1)C(=CC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Differences :

  • Substituent Position: The propanoic acid group is at the 3-position of the benzofuran ring, compared to the 2-position in the target compound.
  • Molecular Formula : Identical (C₁₁H₉FO₃), but positional isomerism likely alters molecular conformation and intermolecular interactions.

Physicochemical Properties :

  • Molecular Weight : 208.19 g/mol (same as the target compound).
  • Safety Data : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Implications :

  • Isomeric differences may affect solubility and crystal packing. For example, hydrogen-bonding patterns in the target compound could differ due to the propanoic acid group’s position, influencing melting points and stability .

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

Structural Differences :

  • Substituents : Fluorine at the 5-position (vs. 7-position), with additional methyl (7-position) and methylsulfanyl (3-position) groups.
  • Acid Chain: Shorter acetic acid chain (vs. propanoic acid).

Physicochemical and Structural Data :

  • Crystal Structure : The benzofuran core is planar, with carboxyl groups forming intermolecular O–H⋯O hydrogen bonds, creating centrosymmetric dimers. This suggests that the target compound could exhibit analogous dimerization, affecting crystallinity and melting points .
  • Biological Relevance : Benzofuran derivatives with halogen and sulfur-containing substituents demonstrate antibacterial and antifungal activities, implying that fluorine position and chain length in the target compound may modulate its pharmacological profile .

General Comparison of Substituent Effects

Parameter Target Compound 3-(7-Fluoro) Isomer 5-Fluoro-7-methyl Analog
Fluorine Position 7-position 7-position 5-position
Acid Chain Propanoic acid (2-position) Propanoic acid (3-position) Acetic acid (2-position)
Additional Substituents None None 7-methyl, 3-methylsulfanyl
Molecular Weight (g/mol) 208.19 208.19 270.30 (estimated)
Key Interactions Potential O–H⋯O dimerization Altered H-bonding due to isomerism Centrosymmetric dimers observed
Synthetic Complexity Moderate Moderate High (multiple substituents)

Research Findings and Implications

Positional Isomerism: The 2- vs. 3-position of the propanoic acid group (as in the target compound vs. its isomer) may significantly alter hydrogen-bonding networks, solubility, and bioavailability. For instance, the 2-position could enable stronger intermolecular interactions with biological targets .

Fluorine Position: Fluorine at the 7-position (target) vs. 5-position (analog) affects electronic distribution. Electron-withdrawing fluorine at the 7-position may increase the acidity of the propanoic acid group, enhancing its reactivity in drug conjugation or salt formation .

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